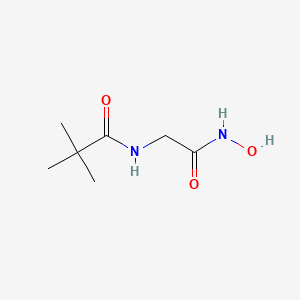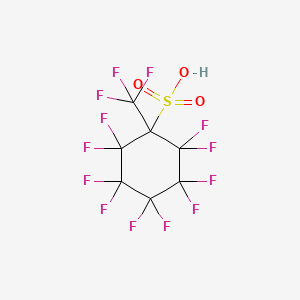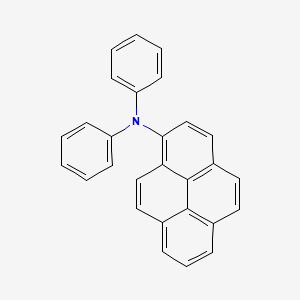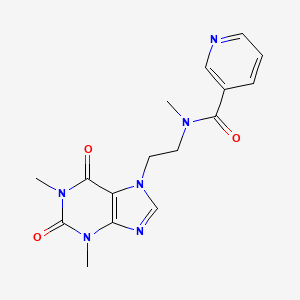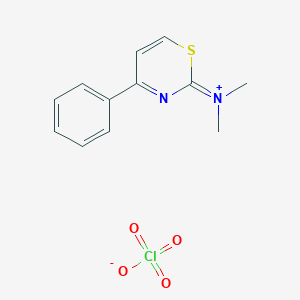![molecular formula C12H24Si2Sn B14461949 [(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) CAS No. 66368-70-5](/img/structure/B14461949.png)
[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) is a chemical compound that features a unique structure combining dimethylstannanediyl and ethyne-2,1-diyl groups with trimethylsilane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) typically involves the reaction of dimethylstannane with ethyne-2,1-diyl derivatives under controlled conditions. One common method includes the use of palladium or copper catalysts to facilitate the coupling reactions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for [(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilane groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, organometallic reagents, and other nucleophiles under controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxide derivatives, while reduction could produce simpler organostannane compounds.
Applications De Recherche Scientifique
[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) has several scientific research applications, including:
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Synthetic Chemistry: Serves as a building block for the synthesis of more complex organometallic compounds.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of [(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) involves its ability to participate in various chemical reactions due to the presence of reactive stannane and ethyne groups. These groups can interact with molecular targets through processes such as electron transfer, coordination with metal centers, and formation of covalent bonds. The pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(triethylsilane): Similar structure but with triethylsilane groups instead of trimethylsilane.
[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylgermane): Similar structure but with trimethylgermane groups instead of trimethylsilane.
Uniqueness
[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) is unique due to its specific combination of stannane and ethyne groups with trimethylsilane, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in materials science and synthetic chemistry .
Propriétés
Numéro CAS |
66368-70-5 |
|---|---|
Formule moléculaire |
C12H24Si2Sn |
Poids moléculaire |
343.20 g/mol |
Nom IUPAC |
2-[dimethyl(2-trimethylsilylethynyl)stannyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/2C5H9Si.2CH3.Sn/c2*1-5-6(2,3)4;;;/h2*2-4H3;2*1H3; |
Clé InChI |
UGHYGXZPGUJUQG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#C[Sn](C)(C)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-)](/img/structure/B14461877.png)
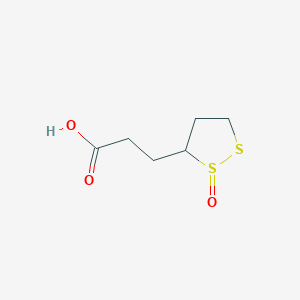
![2-[(2-Chloroethoxy)methyl]thiirane](/img/structure/B14461886.png)


![Dioctyl 2,2'-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate](/img/structure/B14461902.png)
